molecular formula C11H17NO6 B1399676 trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid CAS No. 865451-68-9

trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid

Cat. No. B1399676
CAS RN: 865451-68-9
M. Wt: 259.26 g/mol
InChI Key: CEWHNBGJGPXFED-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid is a pyrrolidine derivative. It is commonly used in organic synthesis. The IUPAC name for this compound is (3S,4R)-1-(tert-butoxycarbonyl)-4-(3-pyridinyl)-3-pyrrolidinecarboxylic acid . The molecular formula is C11H17NO6 and the molecular weight is 259.258.


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-11(12(9-17)13(18)19)10-5-4-6-16-7-10/h4-7,11-12H,8-9H2,1-3H3,(H,18,19)/t11-,12+/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It should be stored at room temperature .

Scientific Research Applications

Synthesis of Complex Natural Products

(3R,4R)-1-Boc-pyrrolidine-3,4-dicarboxylic Acid: is a valuable chiral building block in the synthesis of complex natural products, particularly diterpene alkaloids which exhibit a range of biological activities including anti-inflammatory, analgesic, cardiotonic, and anticancer properties . The compound’s stereochemistry plays a crucial role in the synthesis of these structurally intricate molecules.

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-4-6(8(13)14)7(5-12)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWHNBGJGPXFED-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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